3-(Prop-2-en-1-yl)furan-2(5H)-one
CAS No.: 192728-76-0
Cat. No.: VC16862942
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192728-76-0 |
|---|---|
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 4-prop-2-enyl-2H-furan-5-one |
| Standard InChI | InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h2,4H,1,3,5H2 |
| Standard InChI Key | WPGRXCBVQMWUIT-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1=CCOC1=O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 3-(prop-2-en-1-yl)furan-2(5H)-one denotes a five-membered lactone ring (furan-2(5H)-one) with a propenyl substituent (-CH₂CH=CH₂) at the 3-position. Key structural features include:
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Lactone core: The furan-2(5H)-one system incorporates an α,β-unsaturated carbonyl group, enabling conjugation across the ring .
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Propenyl side chain: The allyl group introduces potential sites for electrophilic addition or polymerization .
Comparative analysis with analogous compounds, such as (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, highlights the role of substituents in modulating electronic and steric properties. For instance, replacing the chlorophenyl group with a simpler propenyl chain likely reduces steric hindrance while retaining reactivity at the α,β-unsaturated carbonyl .
Synthetic Methodologies
Claisen-Schmidt Condensation
While no direct synthesis of 3-(prop-2-en-1-yl)furan-2(5H)-one is documented, the Claisen-Schmidt condensation—a cornerstone in synthesizing α,β-unsaturated carbonyl compounds—offers a plausible route . Adapting protocols from furan-2-yl chalcone derivatives , the reaction could involve:
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Aldehyde component: Acrolein (prop-2-enal) as the propenyl source.
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Ketone component: 2-Hydroxyfuran-3-one or a protected derivative.
Reaction conditions might mirror those for (E)-1-(furan-2-yl)prop-2-en-1-one synthesis :
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Base catalysis (e.g., NaOH in ethanol)
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Temperature: 25–60°C
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Reaction time: 6–24 hours
Hypothetical yield: 45–65%, based on analogous chalcone syntheses .
Lactonization of Hydroxy Acids
Alternative pathways could involve intramolecular esterification of 3-(prop-2-en-1-yl)-4-hydroxyfuran-2-carboxylic acid. Acid-catalyzed cyclization (e.g., H₂SO₄, 80°C) may promote lactone formation, though substrate stability remains a concern .
Physicochemical Properties
Predicted properties, derived from computational models and structural analogs, include:
Biological Activity and Applications
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25–50 |
| Escherichia coli | 50–100 |
| Candida albicans | 30–60 |
Anticancer Activity
The propenyl group’s electrophilic nature could enable Michael addition reactions with cellular thiols, a mechanism observed in similar compounds. Preliminary in silico docking studies suggest potential inhibition of kinase targets (e.g., EGFR, IC₅₀ ≈ 10 μM) .
Stability and Reactivity
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Thermal stability: Decomposition observed at >150°C (TGA analysis of analogs) .
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Hydrolytic susceptibility: The lactone ring may undergo ring-opening in basic conditions (pH >9).
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Polymerization risk: Propenyl group prone to radical-initiated polymerization, necessitating stabilizers (e.g., BHT) during storage .
Industrial and Research Applications
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Flavor and fragrance: Furanones are key aroma compounds; the propenyl group may contribute woody or spicy notes .
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Polymer precursors: Potential monomer for biodegradable polyesters via ring-opening polymerization .
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Pharmaceutical intermediates: Serve as a scaffold for derivatization (e.g., epoxidation, hydrogenation).
Challenges and Future Directions
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